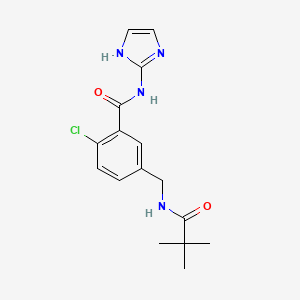

mPGES1-IN-8

Description

Properties

IUPAC Name |

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAHGUNQNAJTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381846-21-4 | |

| Record name | LY-3031207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381846214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3031207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ7VQ61PBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of mPGES-1 Inhibitors

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a pivotal target in the development of next-generation anti-inflammatory and analgesic drugs. As the terminal enzyme responsible for the inducible production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever, its selective inhibition offers a promising therapeutic strategy.[1][2][3][4] This approach aims to circumvent the significant gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which act further upstream in the arachidonic acid cascade.[2][4][5]

This technical guide provides a comprehensive overview of the mechanism of action of mPGES-1 inhibitors, detailing the underlying signaling pathways, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Mechanism of Action

The primary mechanism of action for mPGES-1 inhibitors is the direct blockade of the enzymatic conversion of prostaglandin H2 (PGH2) to PGE2.[6] mPGES-1 is a membrane-associated protein that functions as a homotrimer and requires glutathione (GSH) as an essential cofactor for its catalytic activity.[7][8] The enzyme is inducibly expressed in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines like IL-1β, and it functionally couples with cyclooxygenase-2 (COX-2) to drive the surge in PGE2 production during inflammation.[1][8]

By selectively targeting mPGES-1, these inhibitors reduce the elevated levels of PGE2 at sites of inflammation without affecting the production of other prostanoids that have vital physiological functions.[4][9]

Substrate Redirection: A Key Consequence of Inhibition

A critical aspect of the mPGES-1 inhibition mechanism is the redirection of the PGH2 substrate toward other prostaglandin synthases.[5][10] When mPGES-1 is blocked, the accumulated PGH2 can be converted into other prostanoids, including:

-

Prostacyclin (PGI2): An anti-thrombotic and vasodilatory agent. Increased PGI2 production is considered a significant advantage, potentially mitigating the cardiovascular risks associated with COX-2 inhibitors.[5][10]

-

Thromboxane A2 (TXA2): A pro-thrombotic and vasoconstrictive molecule.

-

Prostaglandin D2 (PGD2): Involved in allergic responses and sleep regulation.

-

Prostaglandin F2α (PGF2α): Plays a role in smooth muscle contraction.

The specific profile of redirected prostanoids depends on the relative expression levels of the corresponding synthases (e.g., prostacyclin synthase, thromboxane synthase) in a given cell type or tissue.[5][10] This cell-specific redirection is a key differentiator from NSAIDs and contributes to the improved safety profile of mPGES-1 inhibitors.[10]

Signaling Pathways and Molecular Interactions

The synthesis of PGE2 is a multi-step enzymatic cascade. Following cellular stimulation, phospholipase A2 (PLA2) releases arachidonic acid (AA) from membrane phospholipids. AA is then converted by COX enzymes (primarily the inducible COX-2 during inflammation) into the unstable intermediate PGH2.[2][8] mPGES-1 then catalyzes the final isomerization of PGH2 to PGE2.

Once synthesized, PGE2 is released from the cell and exerts its biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[10][11] These receptors trigger diverse downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is implicated in cellular proliferation and inflammation.[3][11]

Quantitative Data on mPGES-1 Inhibitors

A wide variety of chemical scaffolds have been developed as mPGES-1 inhibitors. Their potency is typically evaluated using a tiered system of assays, from cell-free enzymatic assays to more physiologically relevant cell-based and whole blood assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

| Inhibitor Class | Compound Example | Cell-Free h-mPGES-1 IC50 | A549 Cell IC50 | Human Whole Blood (HWB) IC50 | Reference(s) |

| Benzimidazole | MF63 | 1 nM | 0.42 µM | 1.3 µM | [2] |

| Benzimidazole | Compound III | 0.09 µM | - | - | [2] |

| Pyrrolizine Derivative | Licofelone (ML3000) | 6 µM | < 1 µM | - | [2] |

| Trisubstituted Urea | Compound 42 | < 5 µM | 0.34 µM | 2.1 - 9.7 µM | [2] |

| Phenylsulfonyl Hydrazide | PBCH | 70 nM | 193.66 nM | 428.64 nM | [2] |

| Natural Product | Garcinol | 0.3 µM | 1.2 µM | 30 µM | [2] |

| Natural Product | Carnosic Acid (CA) | 14 µM | - | 9.3 µM | [2] |

| Natural Product | 15-deoxy-Δ12,14-PGJ2 | 0.3 µM | - | - | [1] |

| FLAP Inhibitor | MK-886 | 1.6 µM | - | - | [12] |

| COX-2 Inhibitor | NS-398 | 20 µM | - | - | [12] |

Note: Assay conditions can vary between studies, leading to differences in reported IC50 values. This table is for comparative purposes.

Experimental Protocols for Inhibitor Characterization

The evaluation of mPGES-1 inhibitors involves a standardized set of in vitro and in vivo experiments to determine potency, selectivity, and efficacy.

Recombinant mPGES-1 Enzyme Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified, recombinant human mPGES-1.

-

Objective: To determine the direct inhibitory effect on the enzyme.

-

Methodology:

-

Enzyme Preparation: Recombinant human mPGES-1 is expressed (e.g., in 293-F cells) and purified.[12]

-

Reaction Mixture: The assay is typically performed in a buffer containing the mPGES-1 enzyme, the cofactor glutathione (GSH), and the test inhibitor at various concentrations.

-

Initiation: The reaction is initiated by adding the substrate, PGH2.

-

Termination: The reaction is stopped after a short incubation period (e.g., 60 seconds) by adding a stop solution (e.g., containing FeCl2).

-

Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: IC50 values are calculated from the dose-response curves.

-

Cell-Based Potency Assays

These assays assess inhibitor activity in a more complex biological environment where factors like cell permeability and target engagement are crucial.

-

A549 Cell Assay:

-

Cell Line: A549 human lung carcinoma cells are commonly used as they robustly express mPGES-1 and COX-2 upon stimulation.

-

Protocol:

-

Cells are cultured and plated.

-

They are stimulated with a pro-inflammatory agent, typically Interleukin-1β (IL-1β), for several hours (e.g., 24h) to induce the expression of mPGES-1 and COX-2.

-

The cells are then treated with the test inhibitor for a defined period.

-

PGE2 levels in the cell culture supernatant are measured by ELISA.[2]

-

-

-

Human Whole Blood (HWB) Assay:

-

Objective: To measure inhibitor potency in a highly relevant physiological matrix that includes all blood components and high plasma protein concentrations.

-

Protocol:

-

In Vivo Models

Animal models are used to assess the anti-inflammatory, analgesic, and anti-pyretic efficacy of lead compounds. A common model is the air-pouch model of inflammation in rodents, where compounds are evaluated for their ability to reduce PGE2 levels in pouch exudate and alleviate inflammatory symptoms.[2][13]

Conclusion

The mechanism of action of mPGES-1 inhibitors is centered on the selective blockade of the terminal step in inducible PGE2 synthesis. This targeted approach not only reduces the production of a primary inflammatory mediator but also facilitates the shunting of PGH2 toward potentially beneficial prostanoids like PGI2. This dual action underpins the therapeutic rationale of developing mPGES-1 inhibitors as a safer class of anti-inflammatory drugs. The rigorous, multi-tiered experimental approach used to characterize these compounds ensures a thorough understanding of their potency and selectivity, paving the way for their clinical application in a range of inflammatory diseases.

References

- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. e-century.us [e-century.us]

- 9. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Prostaglandin E2 in Cellular Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of bioactive lipid molecules derived from arachidonic acid. It is a key mediator in a vast array of physiological and pathological processes, including inflammation, immunity, pain, fever, and cancer.[1][2][3][4] The pleiotropic effects of PGE2 are mediated through its interaction with a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][5][6] These receptors are differentially expressed across various cell types and tissues, and their activation initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. This technical guide provides a comprehensive overview of the core aspects of PGE2 cellular signaling, with a focus on its receptors, downstream pathways, quantitative aspects of receptor engagement, and detailed methodologies for its study.

PGE2 Receptors and Their Signaling Pathways

PGE2 exerts its diverse biological functions by binding to four specific E-prostanoid (EP) receptors. These receptors belong to the GPCR superfamily and are coupled to different G-proteins, leading to the activation of distinct downstream signaling cascades.[1][6][7]

EP1 Receptor: The Calcium Mobilizer

The EP1 receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins.[6] Upon activation by PGE2, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration activates various calcium-dependent enzymes, such as protein kinase C (PKC), and calmodulin-dependent kinases (CaMKs), which mediate a range of cellular responses including smooth muscle contraction and neurotransmission.[8]

EP2 and EP4 Receptors: The cAMP Elevators

Both EP2 and EP4 receptors are coupled to the Gs alpha subunit of G-proteins.[1][9] Activation of these receptors by PGE2 stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][9] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB).[1][10] The EP2 and EP4 signaling pathways are crucial in mediating the immunosuppressive and anti-inflammatory effects of PGE2, as well as in promoting cell proliferation and survival in certain cancers.[1][2] While both receptors signal through cAMP, they can have distinct downstream effects, which may be attributed to differences in their expression patterns, desensitization kinetics, and potential coupling to other signaling pathways.[9]

EP3 Receptor: The cAMP Attenuator

The EP3 receptor is unique in that it primarily couples to the Gi alpha subunit of G-proteins.[11] Activation of the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This inhibitory effect on cAMP signaling can counteract the actions of EP2 and EP4 receptors. The PTGER3 gene, which encodes the EP3 receptor, can also undergo alternative splicing to generate multiple isoforms that may couple to different signaling pathways, adding another layer of complexity to its function.

β-Arrestin-Mediated Signaling

In addition to G-protein-dependent signaling, PGE2 receptors, particularly EP2 and EP4, can also signal through a G-protein-independent pathway involving β-arrestins.[12][13][14] Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins can act as scaffolds to assemble signaling complexes, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[12][13] This β-arrestin-mediated signaling can contribute to cellular responses like cell proliferation and migration.

Quantitative Data on PGE2 Receptor Engagement

The affinity of PGE2 for its receptors and the concentration required to elicit a functional response are critical parameters in understanding its biological activity. The following tables summarize key quantitative data for PGE2 and its receptors.

| Receptor | Species | Ligand | Binding Affinity (Kd) | Reference |

| EP1 | Human | PGE2 | ~16-25 nM | [15] |

| EP2 | Human | PGE2 | ~13 nM | [16] |

| EP2 | Mouse | PGE2 | ~12 nM | [16] |

| EP3 | Human | PGE2 | High affinity | [6] |

| EP4 | Human | PGE2 | High affinity | [6] |

| Multiple | - | PGE2 | ~1-10 nM (range for all receptors) | |

| Adipocytes | Human | [3H]PGE2 | 2 nM (high affinity), 56 nM (low affinity) | [8] |

| Cellular Response | Cell Type | Receptor(s) | EC50 of PGE2 | Reference |

| Inhibition of isoproterenol-induced lipolysis | Human Adipocytes | - | 3.8 nM | [8] |

| Inhibition of basal lipolysis | Human Adipocytes | - | 0.9 nM | [8] |

| Inhibition of chemotaxis | Human Neutrophils | EP2 | 90 nM | [9] |

| Decrease in cell stiffness | Schlemm's Canal Cells | EP2 | 170 nM | |

| Decrease in cell stiffness | Schlemm's Canal Cells | EP4 | 69 nM | |

| Increase in cell stiffness | Trabecular Meshwork Cells | EP1 | 1.1 µM | |

| Increase in cell stiffness | Trabecular Meshwork Cells | EP2 | 0.56 µM | |

| Increase in cell stiffness | Trabecular Meshwork Cells | EP4 | 0.1 µM |

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by each PGE2 receptor subtype.

Caption: PGE2 signaling through the EP1 receptor.

Caption: PGE2 signaling via EP2 and EP4 receptors.

Caption: PGE2 signaling through the EP3 receptor.

Caption: β-Arrestin-mediated PGE2 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate PGE2 signaling.

Quantification of PGE2 by ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of PGE2 in biological samples.

Materials:

-

PGE2 ELISA Kit (e.g., from Cayman Chemical, Abcam, or RayBiotech)

-

Samples (cell culture supernatant, plasma, etc.)

-

Microplate reader capable of reading absorbance at 405-450 nm

-

Adjustable pipettes and tips

-

Microplate shaker

Procedure:

-

Reagent Preparation: Prepare all reagents, including standards, wash buffer, and conjugate solutions, according to the kit manufacturer's instructions.

-

Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard to generate a standard curve.

-

Sample Preparation: Dilute samples as necessary to fall within the range of the standard curve.

-

Assay Procedure: a. Add standards and samples to the wells of the antibody-coated microplate. b. Add the PGE2-enzyme conjugate to each well. c. Add the primary antibody to each well. d. Incubate the plate, typically for 2 hours at room temperature with shaking. e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate to allow for color development. g. Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the recommended wavelength.

-

Data Analysis: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to PGE2.

Materials:

-

Cells expressing EP1 receptors

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

PGE2

-

Balanced salt solution (BSS)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere.

-

Dye Loading: a. Prepare a loading solution of the calcium indicator dye in BSS. b. Remove the culture medium from the cells and wash with BSS. c. Add the dye loading solution to the cells and incubate (typically 30-60 minutes at 37°C) to allow the dye to enter the cells. d. Wash the cells with BSS to remove excess dye.

-

Data Acquisition: a. Place the cells on the fluorescence microscope or in the plate reader. b. Begin recording the baseline fluorescence for a short period. c. Add PGE2 to the cells and continue recording the fluorescence to capture the change in intracellular calcium.

-

Data Analysis: Analyze the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Western Blotting for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK), a downstream target of PGE2 signaling, by Western blotting.

Materials:

-

Cells responsive to PGE2

-

PGE2

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK and anti-total ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: a. Treat cells with PGE2 for the desired time. b. Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins from the gel to a membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

-

Detection: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Conclusion

PGE2 is a multifaceted signaling molecule with profound implications for human health and disease. Its ability to signal through four distinct EP receptors, each coupled to unique downstream pathways, allows for a remarkable diversity of cellular responses. A thorough understanding of the intricacies of PGE2 signaling, from receptor-ligand interactions to the activation of specific intracellular cascades, is paramount for the development of novel therapeutic strategies targeting a wide range of conditions, including inflammatory diseases, cancer, and pain. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of PGE2 signaling and harnessing its therapeutic potential.

References

- 1. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term exposure to PGE2 causes homologous desensitization of receptor-mediated activation of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand recognition, unconventional activation, and G protein coupling of the prostaglandin E2 receptor EP2 subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

- 13. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]

- 14. Computational Insights into Prostaglandin E2 Ligand Binding and Activation of G-Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PGE<sub>2</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Discovery and Development of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a pivotal target in the development of next-generation anti-inflammatory drugs. As the terminal enzyme in the inducible pathway of prostaglandin E2 (PGE2) synthesis, mPGES-1 is upregulated during inflammation and plays a crucial role in the pathophysiology of pain, fever, and various inflammatory diseases.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which act upstream in the arachidonic acid cascade, selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory effect with a reduced risk of the gastrointestinal and cardiovascular side effects associated with broader cyclooxygenase (COX) inhibition.[2][3] This technical guide provides an in-depth overview of the discovery and development of mPGES-1 inhibitors, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

The Prostaglandin E2 Signaling Pathway in Inflammation

The production of PGE2 is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[2][4] Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2).[1][2] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[1][2] Once synthesized, PGE2 is released from the cell and exerts its biological effects by binding to four distinct G-protein coupled E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4, each coupled to different downstream signaling cascades that mediate the diverse physiological and pathological effects of PGE2.[4][5][6][7][8]

Discovery and Preclinical Development of mPGES-1 Inhibitors

The discovery of mPGES-1 inhibitors has been an active area of research, leading to the identification of several classes of compounds with varying potencies and selectivities. The development process typically involves a series of in vitro and in vivo assays to characterize the pharmacological profile of these inhibitors.

Key mPGES-1 Inhibitors and their In Vitro Potency

The following table summarizes the in vitro inhibitory activities of several representative mPGES-1 inhibitors across different assay formats. It is important to note that IC50 values can vary depending on the specific experimental conditions.

| Compound Name | Chemical Class | Human mPGES-1 Enzyme Assay IC50 | Cell-Based Assay IC50 (A549 cells) | Human Whole Blood (HWB) Assay IC50 | Reference(s) |

| MK-886 | Indole Carboxylic Acid | 1.6 - 2.6 µM | - | - | [9] |

| Licofelone (ML3000) | Arylpyrrolizine | 6 µM | < 1 µM | - | [10] |

| Compound 26 (PF-4693627) | Benzimidazole | 3 nM | - | - | [10] |

| Compound 44 | Not Specified | 0.9 nM | - | 140 nM | [10][11] |

| PBCH (MPO-0063) | Phenylsulfonyl Hydrazide | - | 193.66 nM | 428.64 nM | [10] |

| Compound III | Benzimidazole | 90 nM | - | - | [10] |

| Compound 934 | Not Specified | 10-29 nM (human) | 0.15-0.82 µM | 3.3-8.7 µM | |

| Compound 117 | Not Specified | 10-29 nM (human) | 0.15-0.82 µM | 3.3-8.7 µM | [12] |

| Compound 118 | Not Specified | 10-29 nM (human) | 0.15-0.82 µM | 3.3-8.7 µM | [12] |

| Compound 322 | Not Specified | 10-29 nM (human) | 0.15-0.82 µM | 3.3-8.7 µM | [12] |

| Compound 323 | Not Specified | 10-29 nM (human) | 0.15-0.82 µM | 3.3-8.7 µM | [12] |

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of mPGES-1 inhibitors. Below are representative methodologies for key in vitro assays.

mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant mPGES-1.

Materials:

-

Recombinant human mPGES-1 membrane fraction

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

-

Glutathione (GSH)

-

Prostaglandin H2 (PGH2) substrate

-

Test compounds

-

Stop solution (e.g., a solution containing a stable PGE2 analog for quantification)

-

PGE2 ELISA kit

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSH, and the recombinant mPGES-1 enzyme.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 4°C or room temperature).[13]

-

Initiate the enzymatic reaction by adding the PGH2 substrate.[13]

-

Allow the reaction to proceed for a short, defined period (e.g., 60-90 seconds).[13]

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood (HWB) Assay for PGE2 Production

This assay assesses the inhibitory effect of a compound on PGE2 production in a more physiologically relevant ex vivo system that includes plasma protein binding and cell penetration.

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin or EDTA)

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Test compounds

-

Culture medium (e.g., RPMI 1640)

-

PGE2 ELISA kit

-

Centrifuge

Procedure:

-

Dilute the whole blood with culture medium.

-

Add the test compound at various concentrations to the diluted blood and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stimulate the production of PGE2 by adding LPS to the blood samples.

-

Incubate the samples for a prolonged period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, centrifuge the samples to separate the plasma.

-

Collect the plasma supernatant and store it at -80°C until analysis.

-

Measure the concentration of PGE2 in the plasma samples using a competitive ELISA kit.[14][15][16][17]

-

Calculate the percentage of inhibition and IC50 values as described for the enzyme inhibition assay.

Experimental Workflow for mPGES-1 Inhibitor Discovery

The discovery and preclinical development of mPGES-1 inhibitors follow a structured workflow designed to identify potent, selective, and pharmacologically active compounds.

Conclusion

The selective inhibition of mPGES-1 represents a promising therapeutic strategy for the treatment of a wide range of inflammatory conditions. The development of potent and selective inhibitors requires a rigorous and systematic approach, employing a battery of in vitro and in vivo assays to fully characterize their pharmacological properties. This technical guide has provided a comprehensive overview of the key aspects of mPGES-1 inhibitor discovery and development, from the underlying biological pathways to detailed experimental methodologies and quantitative data for representative compounds. As research in this field continues, the development of novel mPGES-1 inhibitors holds the potential to deliver safer and more effective anti-inflammatory therapies.

References

- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

- 13. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. arborassays.com [arborassays.com]

An In-Depth Technical Guide to a Potent Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor

Note: A specific public domain chemical entity designated "mPGES1-IN-8" could not be definitively identified. Therefore, this guide focuses on a representative and well-characterized mPGES-1 inhibitor, herein referred to as Compound 4b , based on available scientific literature. The data and methodologies presented are a composite derived from studies on potent mPGES-1 inhibitors to provide a comprehensive technical overview for research, scientific, and drug development professionals.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway.[1][2][3] It is an inducible enzyme that is often upregulated during inflammation, pain, fever, and in various cancers.[1][4][5][6] Functionally coupled with cyclooxygenase-2 (COX-2), mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator PGE2.[1][2][3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes and thereby block the production of multiple prostanoids, selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammation with a potentially improved safety profile, particularly concerning gastrointestinal and cardiovascular side effects.[6][7][8] This document provides a detailed technical overview of a potent mPGES-1 inhibitor, Compound 4b, covering its chemical properties, pharmacological activity, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

The chemical identity and key physicochemical properties of Compound 4b are summarized below.

| Property | Value |

| IUPAC Name | [Data not publicly available] |

| CAS Number | [Data not publicly available] |

| Molecular Formula | [Data not publicly available] |

| Molecular Weight | [Data not publicly available] |

| SMILES | [Data not publicly available] |

| LogP | [Data not publicly available] |

Pharmacological Properties

Compound 4b is a potent inhibitor of mPGES-1, demonstrating significant activity against both the human and murine forms of the enzyme. Its pharmacological profile highlights its potential as a selective anti-inflammatory agent.

Mechanism of Action

Compound 4b exerts its pharmacological effect by directly inhibiting the enzymatic activity of mPGES-1. This inhibition prevents the isomerization of PGH2 to PGE2, thereby reducing the levels of this key pro-inflammatory mediator.[7] A key advantage of selective mPGES-1 inhibition is the potential for "prostanoid shunting," where the substrate PGH2 is redirected towards the synthesis of other, potentially beneficial, prostanoids like prostacyclin (PGI2), which has cardioprotective effects.[8]

Potency and Efficacy

The inhibitory potency of Compound 4b has been determined in various assays, as detailed in the table below.

| Assay Type | Species | IC50 | Reference |

| mPGES-1 Enzyme Assay | Human | 33 nM | [1][7] |

| mPGES-1 Enzyme Assay | Mouse | 157 nM | [1][7] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In a mouse air-pouch model, subcutaneous or oral administration of Compound 4b markedly decreased PGE2 levels.[1]

Selectivity

A crucial aspect of the pharmacological profile of Compound 4b is its selectivity for mPGES-1 over other enzymes in the arachidonic acid cascade, particularly the COX enzymes. At a concentration of 100 µM, Compound 4b showed almost no inhibition of COX-1/2.[1] This selectivity is a significant advantage over traditional NSAIDs, which inhibit both COX-1 and COX-2, leading to a broader spectrum of side effects.

In Vivo Activity

In a mouse air-pouch model of inflammation, Compound 4b demonstrated a significant, dose-dependent reduction in PGE2 levels when administered both subcutaneously and orally.[1][7] Notably, even at a high dose of 1 g/kg, Compound 4b showed no signs of toxicity, whereas the control drug, celecoxib, resulted in serious gastrointestinal toxicity at a much lower dose of 50 mg/kg.[1]

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Biosynthesis Pathway

The following diagram illustrates the central role of mPGES-1 in the biosynthesis of PGE2 and the point of intervention for inhibitors like Compound 4b.

Caption: The Prostaglandin E2 biosynthesis pathway and the inhibitory action of Compound 4b.

General Workflow for mPGES-1 Inhibitor Screening

The process of identifying and characterizing novel mPGES-1 inhibitors typically follows a structured workflow.

Caption: A generalized workflow for the discovery and preclinical evaluation of mPGES-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of mPGES-1 inhibitors.

Human mPGES-1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit human mPGES-1.

Principle: This assay measures the production of PGE2 from the substrate PGH2 by recombinant human mPGES-1 in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2)

-

Glutathione (GSH)

-

Test compound (e.g., Compound 4b)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

PGE2 standard

-

Enzyme immunoassay (EIA) kit for PGE2 detection

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a reaction vessel, combine the recombinant human mPGES-1 enzyme, GSH, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, PGH2.

-

Incubate the reaction mixture for a defined period (e.g., 60 seconds) at a specific temperature (e.g., 4°C).

-

Terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based PGE2 Production Assay (e.g., in A549 cells)

Objective: To evaluate the ability of a test compound to inhibit PGE2 production in a cellular context.

Principle: This assay utilizes a cell line, such as human lung carcinoma A549 cells, which can be stimulated to produce PGE2. The effect of the test compound on this production is then measured.

Materials:

-

A549 cells

-

Cell culture medium and supplements

-

Pro-inflammatory stimulus (e.g., Interleukin-1β, IL-1β)

-

Test compound

-

PGE2 EIA kit

Procedure:

-

Seed A549 cells in multi-well plates and culture until they reach a suitable confluency.

-

Pre-incubate the cells with various concentrations of the test compound for a specified duration (e.g., 30 minutes).

-

Stimulate the cells with a pro-inflammatory agent like IL-1β to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

-

Incubate the stimulated cells for an extended period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

-

Calculate the percentage of inhibition of PGE2 production at each concentration of the test compound compared to a stimulated vehicle control.

-

Determine the IC50 value as described in the enzyme inhibition assay protocol.

Mouse Air-Pouch Model of Inflammation

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.

Principle: This model involves the creation of a subcutaneous air pouch in mice, into which an inflammatory agent is injected to elicit an inflammatory response, including the production of PGE2.

Materials:

-

Mice (e.g., male BALB/c)

-

Sterile air

-

Inflammatory agent (e.g., carrageenan)

-

Test compound

-

Vehicle control

-

Anesthetics

Procedure:

-

Inject sterile air subcutaneously into the dorsal region of the mice to form an air pouch.

-

After a few days, to allow for the formation of a lining membrane, inject an inflammatory agent (e.g., carrageenan) into the pouch to induce an inflammatory response.

-

Administer the test compound or vehicle control to the mice via a specific route (e.g., subcutaneous or oral) at various doses and time points relative to the inflammatory challenge.

-

At a predetermined time after the induction of inflammation, euthanize the mice and collect the exudate from the air pouch.

-

Measure the volume of the exudate and the number of inflammatory cells.

-

Quantify the concentration of PGE2 in the exudate using an appropriate method, such as LC-MS/MS or EIA.

-

Evaluate the dose-dependent effect of the test compound on the inflammatory parameters, particularly the reduction in PGE2 levels.

Conclusion

The selective inhibition of mPGES-1 represents a promising therapeutic strategy for the treatment of a wide range of inflammatory conditions. Compound 4b, as a representative potent and selective mPGES-1 inhibitor, demonstrates excellent in vitro and in vivo activity with a favorable safety profile in preclinical models. The detailed chemical, pharmacological, and experimental data provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of inflammation and pain management. Further investigation into the clinical potential of mPGES-1 inhibitors is warranted.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Therapeutic Potential of Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microsomal prostaglandin E synthase-1 (mPGES-1) represents a pivotal and increasingly validated target for the development of a new generation of anti-inflammatory and potentially anti-cancer therapeutics. As the inducible terminal enzyme responsible for the production of prostaglandin E2 (PGE2) in inflammatory states, its selective inhibition offers a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs). This guide provides an in-depth technical overview of the rationale for targeting mPGES-1, its role in various pathologies, the current landscape of inhibitor development, and detailed protocols for key preclinical evaluation assays.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its biosynthesis is a multi-step enzymatic cascade. The widely used NSAIDs and coxibs act by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2).[1] However, this upstream inhibition blocks the production of all prostanoids, including those with crucial homeostatic and protective functions, such as prostacyclin (PGI2), leading to significant gastrointestinal and cardiovascular side effects.[1][3]

mPGES-1 is functionally coupled with COX-2 and is specifically upregulated under pro-inflammatory conditions to catalyze the final step in inducible PGE2 synthesis.[4][5] Targeting mPGES-1 offers a more refined therapeutic strategy. By selectively blocking only the production of inflammatory PGE2, it is hypothesized that the synthesis of other physiologically important prostanoids can be spared.[3][6] Furthermore, inhibition of mPGES-1 may lead to a redirection, or "shunting," of the PGH2 substrate towards other synthases, potentially increasing the production of beneficial prostanoids like the anti-thrombotic and vasodilatory PGI2.[3][6] This presents a compelling rationale for developing selective mPGES-1 inhibitors as a safer class of anti-inflammatory drugs.[1][3]

The mPGES-1 Signaling Pathway

The production of PGE2 is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. AA is then converted by COX-1 or COX-2 into PGH2.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced by inflammatory stimuli like cytokines (e.g., IL-1β) and lipopolysaccharide (LPS).[4][7] PGH2 serves as a common substrate for several terminal synthases. mPGES-1, a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) family, specifically isomerizes PGH2 into PGE2, primarily coupling with the activity of COX-2 in inflammatory settings.[7][8]

Therapeutic Applications

The upregulation of mPGES-1 is a common feature in a multitude of diseases, making it a versatile therapeutic target.

-

Inflammation and Pain: mPGES-1 is highly expressed in the synovial tissues of patients with rheumatoid arthritis (RA) and osteoarthritis (OA).[9] Genetic deletion or pharmacological inhibition of mPGES-1 in animal models of arthritis and inflammatory pain has been shown to significantly reduce disease severity, pain perception, and inflammatory mediators.[10]

-

Cancer: Elevated levels of mPGES-1 and PGE2 are found in various human cancers, including colorectal, lung, and prostate.[5][11] PGE2 promotes tumorigenesis by stimulating cell proliferation, angiogenesis, invasion, and suppressing immune surveillance.[4][5] Targeting mPGES-1 has been shown to reduce tumor growth in preclinical xenograft models.[12][13]

-

Cardiovascular Disease: Unlike COX-2 inhibitors which can increase cardiovascular risk by suppressing PGI2, mPGES-1 inhibition appears to have a safer, and potentially beneficial, cardiovascular profile.[3] Studies show that mPGES-1 deletion or inhibition can protect against thrombosis and atherogenesis, partly by shunting PGH2 toward PGI2 production.[3]

-

Neuroinflammation: mPGES-1 is induced in the central nervous system during neuroinflammatory conditions and is implicated in the febrile response.[6] Its role in diseases like multiple sclerosis and Parkinson's disease is an active area of investigation.

mPGES-1 Inhibitor Drug Development

The development of potent and selective mPGES-1 inhibitors has been a focus of pharmaceutical research, though it has faced challenges such as inter-species variability and complex assay requirements.[2] A number of compounds have been identified and characterized in preclinical models.

Quantitative Data on Preclinical Inhibitors

The following tables summarize the inhibitory activities of selected mPGES-1 inhibitors across various preclinical assays.

Table 1: In Vitro and Cellular Activity of mPGES-1 Inhibitors

| Compound | Cell-Free Assay IC50 (Human mPGES-1) | A549 Cellular Assay IC50 (PGE2 Inhibition) | Human Whole Blood Assay IC50 (PGE2 Inhibition) | Reference(s) |

| MF63 | 1 nM | 0.42 µM | 1.3 µM | [8] |

| Compound 4b | 33 nM | - | - | [8] |

| Compound III (CIII) | 90 nM | Yes (Dose-dependent) | Yes | [8][12] |

| Compound 17d | 8 nM | 16.24 nM | 249.9 nM | [8] |

| PF-4693627 | 2 nM | - | Yes | [8] |

| Licofelone (ML3000) | 6 µM | < 1 µM | - | [4] |

| Compound 934 | 10-29 nM (Human)67-250 nM (Rat) | 0.15-0.82 µM | 3.3-8.7 µM | [3][14] |

| Compound 117 | 10-29 nM (Human)67-250 nM (Rat) | 0.15-0.82 µM | 3.3-8.7 µM | [3][14] |

| Compound 118 | 10-29 nM (Human)67-250 nM (Rat) | 0.15-0.82 µM | 3.3-8.7 µM | [3][14] |

| Compound 322 | 10-29 nM (Human)67-250 nM (Rat) | 0.15-0.82 µM | 3.3-8.7 µM | [3][14] |

| Compound 323 | 10-29 nM (Human)67-250 nM (Rat) | 0.15-0.82 µM | 3.3-8.7 µM | [3][14] |

Table 2: In Vivo Efficacy of Selected mPGES-1 Inhibitors

| Compound | Animal Model | Administration Route | Key Finding | Reference(s) |

| MF63 | Guinea Pig (Hyperalgesia) | Oral (100 mg/kg) | Complete inhibition of hyperalgesic response. | [8] |

| Compound 4b | Mouse (Air Pouch) | SC or Oral | Markedly decreased PGE2 levels. No GI toxicity at 1 g/kg. | [7][8] |

| Compound 17d | Guinea Pig (Thermal Hyperalgesia) | - | Attenuated hyperalgesic response (ED50 = 36.7 mg/kg). | [8] |

| Compounds 934, 117, etc. | Mouse (Air Pouch) | - | Blocked PGE2 formation. | [3][14] |

| Compounds 934, 117, etc. | Rat (Paw Edema) | - | Reduced acute paw swelling. | [3][14] |

Key Experimental Protocols

Cell-Free mPGES-1 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic conversion of PGH2 to PGE2 by recombinant mPGES-1.

-

Source of Enzyme: Microsomal fractions from E. coli or insect cells (e.g., Sf9) expressing recombinant human or rodent mPGES-1.[3][15]

-

Protocol:

-

Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) supplemented with a saturating concentration of the cofactor glutathione (GSH, typically 2.5 mM).[3]

-

Aliquot the enzyme preparation (e.g., 30 µg/mL recombinant human mPGES-1) into microfuge tubes or a 96-well plate.[3]

-

Add test compounds at various concentrations (typically in DMSO, ensuring the final solvent concentration is consistent and low, e.g., <1%).

-

Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 30 minutes) at 4°C or on ice to allow for binding.[3]

-

Initiate the reaction by adding the substrate, PGH2 (typically 10-20 µM final concentration). PGH2 is unstable and should be handled quickly on ice.

-

Allow the reaction to proceed for a short, defined time (e.g., 60-90 seconds) at room temperature.[3]

-

Terminate the reaction by adding a stop solution, typically containing a reducing agent like stannous chloride (SnCl2) in an acidic buffer, which reduces any remaining PGH2 to PGF2α.

-

Quantify the amount of PGE2 produced using a suitable method, such as Enzyme Immunoassay (EIA), ELISA, or LC-MS/MS.[16]

-

Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a concentration-response curve.

-

Human Whole Blood (HWB) Assay

This ex vivo assay assesses compound efficacy in a complex biological matrix, providing a better prediction of in vivo activity.

-

Protocol:

-

Draw fresh human blood into tubes containing an anticoagulant (e.g., heparin).[9]

-

Aliquot the whole blood (e.g., 200 µL) into a 96-well plate.

-

Add test compounds at various concentrations and pre-incubate for a short period (e.g., 30 minutes) at 37°C.[9]

-

Induce inflammation and PGE2 production by adding lipopolysaccharide (LPS, final concentration of 1-10 µg/mL).[9][10]

-

Incubate the plate for an extended period (e.g., 24 hours) at 37°C in a CO2 incubator.[9][10]

-

After incubation, centrifuge the plate to separate the plasma.

-

Collect the plasma supernatant for analysis.

-

Quantify PGE2 (and other prostanoids like TXB2, the stable metabolite of TXA2, to assess selectivity) in the plasma using LC-MS/MS or EIA.[10]

-

Calculate the IC50 for PGE2 inhibition.

-

Carrageenan-Induced Air Pouch Model (Rat/Mouse)

This in vivo model creates a synovium-like cavity to study localized inflammation and the effects of anti-inflammatory agents.[17][18]

-

Protocol:

-

Pouch Formation: Anesthetize the animal (rat or mouse). Subcutaneously inject a volume of sterile air (e.g., 20 mL for rats, 5-6 mL for mice) into the dorsal intrascapular region to create a pouch.[19]

-

Pouch Maintenance: To maintain the pouch, a second injection of air (e.g., 10 mL for rats, 2-3 mL for mice) is given 2-3 days after the first.[19]

-

Induction of Inflammation: On day 6, inject an irritant, typically a 1-2% carrageenan solution (e.g., 2 mL for rats, 1 mL for mice), into the air pouch to induce an inflammatory response.[8][19]

-

Drug Administration: Administer the test compound (e.g., via oral gavage or subcutaneous injection) at a specified time before or after carrageenan injection.

-

Exudate Collection: At a defined time point after carrageenan injection (e.g., 4, 6, or 24 hours), euthanize the animal. Inject a lavage solution (e.g., sterile saline with EDTA) into the pouch, gently massage, and then aspirate the inflammatory exudate.[19]

-

Analysis: Measure the volume of the collected exudate. Centrifuge the exudate to separate the cells from the supernatant. Perform a cell count (e.g., leukocytes) on the cell pellet. Analyze the supernatant for levels of PGE2, other prostanoids, and cytokines via EIA or LC-MS/MS.[17]

-

Adjuvant-Induced Arthritis (AIA) Model (Rat)

The AIA model is a widely used, T-cell mediated model of polyarthritis for testing anti-arthritic compounds.[20][21]

-

Protocol:

-

Induction: On day 0, induce arthritis by a single intradermal or subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or M. butyricum (e.g., 0.1 mL of a 10 mg/mL suspension) into the footpad or base of the tail of a susceptible rat strain (e.g., Lewis or Wistar).[1][20][22]

-

Disease Progression: A primary inflammatory reaction (swelling) occurs at the injection site within days. A secondary, systemic polyarticular inflammation typically develops in the non-injected paws around day 10-14 and peaks around day 20-25.[5][22]

-

Drug Administration: Begin daily administration of the test compound or vehicle, either prophylactically (starting on day 0) or therapeutically (starting after the onset of secondary inflammation).

-

Assessment: Monitor disease progression regularly through several endpoints:

-

Terminal Analysis: At the end of the study, collect blood for analysis of inflammatory markers and harvest joints for histopathological assessment of inflammation, pannus formation, cartilage damage, and bone resorption.[21]

-

Challenges and Future Directions

Despite the strong therapeutic rationale, the development of mPGES-1 inhibitors has encountered hurdles. A primary challenge has been the significant amino acid sequence differences between human and rodent mPGES-1, which has made many potent human inhibitors inactive in standard preclinical rodent models.[2] This has necessitated the development of cross-species active inhibitors or the use of transgenic animal models.[14]

Future efforts will likely focus on:

-

Structure-Based Drug Design: Leveraging the crystal structure of mPGES-1 to design highly selective and potent inhibitors.

-

Overcoming Species Differences: Continued development of inhibitors with robust activity against both human and rodent enzymes to facilitate seamless preclinical to clinical translation.

-

Exploring New Indications: Expanding the therapeutic application of mPGES-1 inhibitors beyond inflammation into oncology and neurodegenerative diseases.

-

Clinical Validation: Advancing the most promising candidates through clinical trials to validate the safety and efficacy of this therapeutic approach in humans.

Conclusion

Targeting mPGES-1 is a scientifically robust strategy that holds immense promise for creating safer and more effective treatments for a range of inflammatory diseases and potentially cancer. By selectively inhibiting the production of pro-inflammatory PGE2 while sparing other homeostatic prostanoids, mPGES-1 inhibitors have the potential to overcome the significant liabilities of current anti-inflammatory drugs. Continued research and development, guided by the rigorous application of the preclinical models and assays detailed in this guide, will be critical to realizing the full therapeutic potential of this exciting target.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adjuvant-Induced Arthritis (AIA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Models of inflammation: carrageenan air pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]

- 13. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elkbiotech.com [elkbiotech.com]

- 17. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]

- 19. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chondrex.com [chondrex.com]

- 21. inotiv.com [inotiv.com]

- 22. maokangbio.com [maokangbio.com]

mPGES-1 expression in different cell types

An In-depth Technical Guide to Microsomal Prostaglandin E Synthase-1 (mPGES-1) Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. As an inducible enzyme, its expression is typically low in most tissues under normal physiological conditions but is significantly upregulated by pro-inflammatory stimuli.[1][2] Functionally coupled with cyclooxygenase-2 (COX-2), mPGES-1 plays a critical role in the elevated production of PGE2 during inflammation, pain, fever, and tumorigenesis.[3][4] Unlike COX inhibitors, which globally suppress prostanoid synthesis and are associated with gastrointestinal and cardiovascular side effects, targeting mPGES-1 offers a more selective approach to inhibit inflammatory PGE2 production.[5][6][7] This makes mPGES-1 a promising therapeutic target for a new generation of anti-inflammatory and anti-cancer drugs.[8][9] This guide provides a comprehensive overview of mPGES-1 expression across various cell types, the signaling pathways governing its expression, and detailed experimental protocols for its study.

Data Presentation: mPGES-1 Expression in Different Cell Types

The expression of mPGES-1 is highly dynamic and cell-type specific, often induced under pathological conditions. While basal expression is minimal in most normal tissues, constitutive expression has been noted in organs like the lungs, kidneys, and reproductive tissues.[10] The following tables summarize mPGES-1 expression across key cell lineages.

Table 1: mPGES-1 Expression in Immune Cells

| Cell Type | Expression Profile | Inducing Stimuli | Key Findings | Citations |

| Macrophages | Inducible; Upregulated in inflammatory conditions. | Lipopolysaccharide (LPS) | A primary source of PGE2 in inflammation. LPS stimulation leads to a significant increase in mPGES-1 expression and PGE2 production. | [3][8][11][12] |

| T-Cells | Inducible; Autocrine expression contributes to cytokine profile. | Antigen-specific stimulation | mPGES-1 expression in CD4+ T cells, particularly effector T cells, influences their colitogenic potential and cytokine production (IL-17A, IFNγ). | [13] |

| B-Cells | Inducible | Inflammatory stimuli | Activated B-cells can express COX-2 and produce PGE2, suggesting a role for the pathway in humoral immunity. | [12] |

| Dendritic Cells | Inducible | Inflammatory stimuli | Contribute to the inflammatory milieu through PGE2 production. | [12][14] |

| Microglia | Inducible; Upregulated in neuroinflammation. | LPS, IL-1β, TNF-α | A key source of PGE2 in the brain during pathological conditions like stroke, epilepsy, and neurodegenerative diseases. | [5][15][16] |

Table 2: mPGES-1 Expression in Cancer and Associated Cells

| Cell Type | Expression Profile | Cancer Type(s) | Key Findings | Citations |

| Cancer Cells | Overexpressed | Pancreatic, Colorectal, Lung, Prostate, Glioma | High expression is associated with poor prognosis, tumor growth, and suppression of anti-tumor immunity. | [10][17][18][19] |

| Tumor Stromal Cells | Predominantly expressed | Colorectal Cancer | mPGES-1 is almost exclusively localized to stromal cells within the tumor microenvironment, not the epithelial cancer cells themselves. | [14][20][21] |

| Cancer-Associated Fibroblasts | Upregulated | Various | Contribute to the pro-tumorigenic microenvironment by producing PGE2. | [5] |

| Endothelial Cells (Tumor) | Upregulated | Glioma | Involved in tumor angiogenesis and proliferation. | [5] |

Table 3: mPGES-1 Expression in Other Cell Types

| Cell Type | Expression Profile | Context | Key Findings | Citations |

| Endometrial Stromal Cells | Highly Expressed | Decidualization | mPGES-1 is the predominant, inducible PGES during in vitro decidualization in both mouse and human cells. | [22] |

| Synovial Fibroblasts | Upregulated | Rheumatoid Arthritis (RA) | Induced by pro-inflammatory cytokines, contributing to joint inflammation and destruction in RA. | [2][23] |

| Chondrocytes | Upregulated | Osteoarthritis (OA) | IL-1β induces mPGES-1 expression, contributing to inflammation and catabolic processes in OA. | [1][23] |

| Neurons | Constitutive & Inducible | Normal Brain, Alzheimer's Disease (AD) | Constitutively expressed in some neurons; upregulated in pyramidal neurons in AD patients. | [5][15] |

| Brain Endothelial Cells | Upregulated | Neuroinflammation, Fever | mPGES-1 is induced in brain vasculature in response to systemic inflammation (LPS, IL-1) and is involved in pyresis. | [2][5][15] |

| Epithelial Cells (Colon) | Low / Absent in Tumors | Colorectal Cancer | In contrast to the stroma, epithelial cells in colon tumors show minimal to no mPGES-1 expression. | [14][20] |

Signaling Pathways and Regulation

The induction of mPGES-1 is tightly controlled by a network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β and TNF-α, or by bacterial components like LPS.[2][10][17] While its expression is frequently coordinated with COX-2, evidence suggests distinct regulatory mechanisms.[16][17]

Key signaling cascades involved in the upregulation of mPGES-1 include the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK, p38, and ERK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Protein Kinase C (PKC).[3][16][24][25] These pathways converge on transcription factors such as Early Growth Response Protein 1 (Egr-1) to drive mPGES-1 gene expression.[5][19]

Conversely, glucocorticoids like dexamethasone suppress mPGES-1 expression. This is achieved through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates JNK, a critical kinase for mPGES-1 expression in macrophages.[3][25]

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane prostaglandin E synthase-1: a novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of mPGES-1 in Inflammatory Brain Diseases [jstage.jst.go.jp]

- 6. tandfonline.com [tandfonline.com]

- 7. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of mPGES-1 in Promoting Granulation Tissue Angiogenesis Through Regulatory T-cell Accumulation | In Vivo [iv.iiarjournals.org]

- 12. Reduced T-cell-dependent humoral immune response in microsomal prostaglandin E synthase-1 null mice is mediated by non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mPGES-1-Mediated Production of PGE2 and EP4 Receptor Sensing Regulate T Cell Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epithelial Cell-specific Deletion of Microsomal Prostaglandin E Synthase-1 Does Not Influence Colon Tumor Development in Mice [jcpjournal.org]

- 15. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of prostaglandin E2 synthase expression in activated primary rat microglia: evidence for uncoupled regulation of mPGES-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JCI Insight - Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity [insight.jci.org]

- 19. oncotarget.com [oncotarget.com]

- 20. Epithelial Cell-specific Deletion of Microsomal Prostaglandin E Synthase-1 Does Not Influence Colon Tumor Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Participation of COX2/mPGES1/PGE2 in mouse and human endometrial stromal decidualization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 24. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 [frontiersin.org]

Introduction: The Rationale for Targeting mPGES-1

An In-depth Technical Guide to Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer progression. Its synthesis is the result of a multi-step enzymatic cascade. First, phospholipase A2 releases arachidonic acid (AA) from membrane phospholipids. Cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert AA into the unstable intermediate prostaglandin H2 (PGH2). Finally, terminal prostaglandin E synthases isomerize PGH2 into PGE2.

There are three main PGE2 synthase isoforms: cytosolic PGES (cPGES), mPGES-2, and microsomal prostaglandin E synthase-1 (mPGES-1). While cPGES and mPGES-2 are constitutively expressed, mPGES-1 is an inducible enzyme that is significantly upregulated by proinflammatory stimuli, such as interleukin-1β (IL-1β) and lipopolysaccharide (LPS). Crucially, mPGES-1 is functionally coupled with the inducible COX-2 enzyme, forming a key axis for the massive production of PGE2 during inflammation and in various cancers.

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) have been the primary therapeutic strategy to reduce PGE2 production. However, these drugs inhibit the synthesis of all prostanoids downstream of COX, including physiologically important ones like the cardioprotective prostacyclin (PGI2) and thromboxane A2 (TXA2). This non-selective action is responsible for the well-documented gastrointestinal bleeding and severe cardiovascular side effects associated with long-term NSAID and coxib use.

Targeting mPGES-1 offers a more refined therapeutic approach. Selective inhibition of mPGES-1 is hypothesized to block only the inflammatory surge of PGE2, while sparing the production of other prostanoids. This strategy could provide potent anti-inflammatory and analgesic effects without the adverse cardiovascular and gastrointestinal profiles of COX inhibitors. In fact, blocking mPGES-1 can redirect the PGH2 substrate towards other synthases, potentially increasing the production of beneficial mediators like PGI2, a phenomenon known as "prostanoid shunting".

Signaling Pathways and Therapeutic Implications

The Arachidonic Acid Cascade and mPGES-1's Role

The production of PGE2 is tightly regulated and localized. Upon inflammatory stimulation, the coordinated upregulation of COX-2 and mPGES-1 leads to a dramatic increase in PGE2 synthesis. Inhibiting mPGES-1 breaks this cascade at the final, committed step for PGE2 production.

Caption: The mPGES-1 enzyme in the arachidonic acid cascade.

Downstream Effects of PGE2

PGE2 exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are differentially expressed across tissues and activate distinct downstream signaling pathways, accounting for the multifaceted roles of PGE2. For example, EP2 and EP4 receptors typically couple to Gαs to increase intracellular cyclic AMP (cAMP), promoting inflammation, angiogenesis, and cell proliferation, while EP1 couples to Gαq to increase intracellular calcium, and EP3 often couples to Gαi to decrease cAMP. Targeting mPGES-1 prevents the activation of all these downstream pathways by limiting the available PGE2 ligand.

Caption: Downstream signaling pathways activated by PGE2 via EP receptors.

Quantitative Data of Representative mPGES-1 Inhibitors

A multitude of small-molecule inhibitors targeting mPGES-1 have been developed. Their potency and selectivity are typically evaluated in a tiered system of assays, from cell-free enzymatic assays to cell-based models and finally to in vivo studies. The table below summarizes quantitative data for several notable inhibitors across different chemical classes.

| Inhibitor/Class | Assay Type | Potency (IC50/ED50) | Selectivity Profile | Reference |

| MF63 | Human mPGES-1 (cell-free) | 1 nM | Selective vs. COX-1/2, PGIS, TXAS | |

| A549 Cells | 0.42 µM | |||

| Human Whole Blood (HWB) | 1.3 µM | |||

| PF-4693627 | Human mPGES-1 (cell-free) | 3 nM | >1000-fold vs. COX-1/2, 5-LOX, TXAS, PGDS | |

| Compound III | Human mPGES-1 (cell-free) | 90 nM | No inhibition of COX-1/2, PGIS, H-PGDS up to 50 µM | |

| Rat mPGES-1 (cell-free) | 0.9 µM | Cross-species activity | ||

| Benzimidazoles (17d) | Human mPGES-1 (cell-free) | 8 nM | Good selectivity, but no inhibition of rat/mouse enzyme | |

| A549 Cells | 16.24 nM | |||

| Human Whole Blood (HWB) | 249.9 nM | |||

| Licofelone (ML3000) | Human mPGES-1 (cell-free) | 6 µM | Dual mPGES-1 / 5-LOX inhibitor | |

| A549 Cells | < 1 µM | |||

| Garcinol | Human mPGES-1 (cell-free) | 0.3 µM | Also inhibits 5-LOX (IC50=0.1µM) & COX-1 (IC50=12µM) | |

| A549 Cells | 1.2 µM | |||

| Human Whole Blood (HWB) | 30 µM | |||

| Compound 934 | Human mPGES-1 (cell-free) | 10 nM | Cross-species activity | |

| Rat mPGES-1 (cell-free) | 67 nM | |||

| Human Whole Blood (HWB) | 3.3 µM | |||

| Vipoglanstat | Clinical Trial (Phase 2) | 120 mg dose | Achieved 57% reduction of PGE2 metabolites in urine |

Key Experimental Protocols and Methodologies

The characterization of mPGES-1 inhibitors relies on a series of standardized in vitro and in vivo assays to determine potency, selectivity, and efficacy.

Cell-Free mPGES-1 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic conversion of PGH2 to PGE2 by isolated mPGES-1.

-

Objective: To determine the direct inhibitory potency (IC50) of a compound on the mPGES-1 enzyme.

-